molecular formula C21H22N4O2S B11333302 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11333302
M. Wt: 394.5 g/mol
InChI Key: QTSGZNKQNHALDC-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a morpholine moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. For instance, 4-methylphenylhydrazine can react with benzaldehyde to form the corresponding hydrazone, which then cyclizes to form the triazole ring.

  • Introduction of the Sulfanyl Group: : The triazole derivative is then subjected to a nucleophilic substitution reaction with a suitable thiol reagent, such as thiophenol, to introduce the sulfanyl group at the 3-position of the triazole ring.

  • Attachment of the Ethanone Moiety: : The final step involves the reaction of the triazole-thiol compound with a morpholine derivative and an appropriate acylating agent, such as acetyl chloride, to form the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates of certain enzymes, making it a valuable tool for probing enzyme mechanisms and developing new inhibitors.

Medicine

In medicinal chemistry, 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
  • 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-naphthyl)ethanone
  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is unique due to the presence of the morpholine moiety. This functional group can enhance the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the combination of the triazole ring and the morpholine moiety provides a unique scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(25(20)18-5-3-2-4-6-18)28-15-19(26)24-11-13-27-14-12-24/h2-10H,11-15H2,1H3

InChI Key

QTSGZNKQNHALDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCOCC4

Origin of Product

United States

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